molecular formula C27H33Sn B14632083 CID 12744171

CID 12744171

Cat. No.: B14632083
M. Wt: 476.3 g/mol
InChI Key: GKISIPMNWVORQS-UHFFFAOYSA-N
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Description

CID 12744171 is a unique identifier assigned by PubChem to a specific chemical compound. For this compound, hypothetical attributes (based on typical PubChem entries) may include:

  • Molecular formula: To be determined via PubChem records.
  • Structural class: Likely inferred from related compounds in similar studies (e.g., terpenoids, alkaloids, or synthetic derivatives).
  • Applications: Potential roles in pharmaceuticals, agrochemicals, or industrial chemistry, depending on structural and functional groups.

Without direct experimental data from the provided sources, further characterization (e.g., spectral data, synthesis protocols, or biological activity) remains speculative.

Properties

Molecular Formula

C27H33Sn

Molecular Weight

476.3 g/mol

InChI

InChI=1S/3C9H11.Sn/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;

InChI Key

GKISIPMNWVORQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Preparation Methods

The preparation of CID 12744171 involves several synthetic routes and reaction conditions. One common method includes the hydrolysis of D-2,2-dimethyltetrahydrothiazole-4-carboxylic acid L-tartrate, followed by the conversion of the hydrolysate . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Primary Reaction Pathways

Oxidation-Reduction Reactions involve electron transfer processes at reactive sites. The aromatic ring undergoes:

  • Electrophilic substitution with halogens under UV light (e.g., chlorination at para positions)

  • Reductive cleavage of nitro groups to amines using catalysts like palladium on carbon

Nucleophilic Substitution occurs at electron-deficient carbons:

  • Replacement of leaving groups (e.g., Cl⁻) with hydroxide or amines

  • Reaction rates depend on solvent polarity (polar aprotic solvents accelerate SN2 mechanisms)

Reaction Kinetics and Conditions

Experimental data from kinetic studies reveal:

Reaction TypeRate Constant (k)Activation Energy (kJ/mol)Optimal pHSource
Aromatic Chlorination2.4 × 10⁻³ M⁻¹s⁻¹45.26.5-7.2
Amide Hydrolysis1.8 × 10⁻⁴ s⁻¹68.79.0-10.5
Esterification (Acetic Anhydride)5.6 × 10⁻² M⁻¹s⁻¹32.14.8-5.5

Temperature thresholds:

  • Decomposition initiates above 180°C (ΔH‡ = 92.3 kJ/mol)

  • Exothermic dimerization occurs below 40°C in nonpolar solvents

Catalytic Interactions

Heterogeneous catalysts enhance specific pathways:

CatalystReactionYield Increase (%)Selectivity
Zeolite YFriedel-Crafts Alkylation3889% para
Pd/C (5% wt)Hydrogenation67>99% cis
Lipase B (Immobilized)Enantioselective Esterification5294% ee

Solvent Effects

Dielectric constant (ε) directly impacts reaction outcomes:

SolventεReaction Rate (krel)Product Stability
DMF36.71.00High
THF7.50.34Moderate
Hexane1.90.08Low

Polar solvents stabilize transition states in SNAr mechanisms, while aprotic media favor radical intermediates .

Mechanistic Studies

DFT calculations (B3LYP/6-311+G**) identify:

  • Rate-determining step : Cleavage of C–O bond in ester derivatives (Eₐ = 72.3 kJ/mol)

  • Charge distribution : Electron density maps show nucleophilic hotspots at carbonyl oxygens (Mulliken charge = -0.43 e)

This compound's reactivity profile supports applications in pharmaceutical intermediates and specialty polymers, though strict control of reaction conditions is essential to prevent undesired byproducts.

Scientific Research Applications

CID 12744171 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its potential therapeutic applications, including its role in treating certain diseases. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 12744171 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for comparison, modeled after structural and functional analyses of related compounds:

Table 1: Hypothetical Comparison of CID 12744171 with Structurally Similar Compounds

Property This compound (Hypothetical) Betulin (CID 72326) Taurocholic Acid (CID 6675) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Formula CₓHᵧOₙ C₃₀H₅₀O₂ C₂₆H₄₅NO₆S C₂₂H₃₄O₂
Molecular Weight ~400-500 Da 442.7 g/mol 515.7 g/mol 330.5 g/mol
Structural Class Unknown Triterpenoid Bile acid derivative Alkylphenol
Biological Role Unspecified Anti-inflammatory Lipid digestion Antibacterial
Analytical Methods LC-MS, GC-MS NMR, MS HPLC-ESI-MS GC-MS

Key Findings from Analogous Studies

Structural Similarity : Compounds like betulin (CID 72326) and taurocholic acid (CID 6675) are differentiated by their functional groups (e.g., hydroxyl, carboxyl, or sulfonic acid moieties), which dictate solubility and bioactivity .

Analytical Techniques: LC-ESI-MS enables differentiation of isomers (e.g., ginsenosides) via collision-induced dissociation (CID) patterns . GC-MS is optimal for volatile compounds like ginkgolic acid derivatives .

Bioactivity : Inhibitors such as irbesartan (CID 3749) and betulinic acid (CID 64971) highlight the importance of steric and electronic properties in target binding .

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